N,2,3-Trimethyl-5-nitroquinoxalin-6-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine typically involves the nitration of a quinoxaline derivative followed by methylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and methylation processes .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes to laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N,2,3-Trimethylquinoxalin-6-amine
- 5-Nitroquinoxalin-6-amine
- 2,3-Dimethyl-5-nitroquinoxalin-6-amine
Uniqueness
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N,2,3-trimethyl-5-nitroquinoxalin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-7(2)14-10-8(13-6)4-5-9(12-3)11(10)15(16)17/h4-5,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPUQFYKSHUOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2[N+](=O)[O-])NC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545009 |
Source
|
Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107095-00-1 |
Source
|
Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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